2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, a benzyl group, and a substituted acetamide moiety, making it a subject of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate
Starting Materials: 4-methylbenzenesulfonyl chloride and benzylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed.
Procedure: The sulfonyl chloride is added dropwise to a solution of benzylamine and triethylamine, resulting in the formation of N-benzyl-4-methylbenzenesulfonamide.
-
Acetamide Formation
Starting Materials: N-benzyl-4-methylbenzenesulfonamide and 3-chloro-4-methoxyaniline.
Reaction Conditions: The reaction is typically conducted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: The sulfonamide intermediate is reacted with 3-chloro-4-methoxyaniline in an organic solvent like dichloromethane, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide moiety, resulting in amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
Scientific Research Applications
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-methylbenzenesulfonamide: Lacks the acetamide and chloro-methoxyphenyl groups.
N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the sulfonamide and benzyl groups.
Uniqueness
2-(N-Benzyl4-methylbenzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C23H23ClN2O4S |
---|---|
Molecular Weight |
459.0 g/mol |
IUPAC Name |
2-[benzyl-(4-methylphenyl)sulfonylamino]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-11-20(12-9-17)31(28,29)26(15-18-6-4-3-5-7-18)16-23(27)25-19-10-13-22(30-2)21(24)14-19/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
XFBORMYXNVJFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.